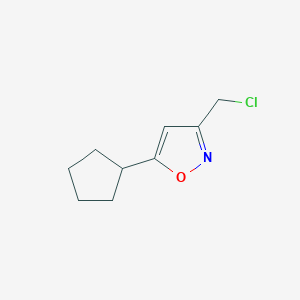

3-(Chloromethyl)-5-cyclopentyl-1,2-oxazole

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(chloromethyl)-5-cyclopentyl-1,2-oxazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClNO/c10-6-8-5-9(12-11-8)7-3-1-2-4-7/h5,7H,1-4,6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCZVIDFMXJNDPM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C2=CC(=NO2)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3 Chloromethyl 5 Cyclopentyl 1,2 Oxazole and Its Analogues

Foundational Approaches for 1,2-Oxazole Ring System Construction

The construction of the 1,2-oxazole core is the initial and critical phase in the synthesis of 3-(chloromethyl)-5-cyclopentyl-1,2-oxazole. Several classical and modern synthetic methods can be employed to build this heterocyclic system, each offering distinct advantages in terms of substrate scope, regioselectivity, and reaction conditions.

1,3-Dipolar Cycloaddition Reactions of Nitrile Oxides with Alkenes and Alkynes

One of the most powerful and widely utilized methods for synthesizing the 1,2-oxazole ring is the 1,3-dipolar cycloaddition, often referred to as the Huisgen cycloaddition. organic-chemistry.orgbldpharm.com This reaction involves the [3+2] cycloaddition of a nitrile oxide (the 1,3-dipole) with a dipolarophile, which is typically an alkene or an alkyne. organic-chemistry.orgnih.gov The reaction with an alkyne directly yields the aromatic isoxazole (B147169) ring. organic-chemistry.org

Nitrile oxides are reactive intermediates that are usually generated in situ from precursor compounds such as aldoximes or hydroximoyl halides. nih.gov The reaction of a nitrile oxide with a terminal or internal alkyne leads to the formation of a 3,5-disubstituted or a 3,4,5-trisubstituted isoxazole, respectively. nih.govresearchgate.net The regioselectivity of the cycloaddition is a crucial aspect, and it is influenced by electronic and steric factors of both the nitrile oxide and the alkyne. researchgate.net For the synthesis of 3,5-disubstituted isoxazoles, this method provides a direct and efficient route. nih.govdntb.gov.ua

Condensation and Cyclization Reactions Involving Hydroxylamine (B1172632) Hydrochloride and Carbonyl Compounds (e.g., β-Enamino Ketoesters)

Another fundamental approach to the 1,2-oxazole ring involves the condensation of hydroxylamine or its salts, such as hydroxylamine hydrochloride, with a three-carbon building block. researchgate.net A variety of carbonyl compounds can serve as the C-C-C synthon, including 1,3-diketones, α,β-unsaturated ketones, and β-enamino ketoesters.

The reaction of β-enamino ketoesters with hydroxylamine hydrochloride is a well-established method for the synthesis of functionalized 1,2-oxazoles. This reaction proceeds through a condensation-cyclization sequence. The initial reaction typically involves the nucleophilic attack of hydroxylamine on one of the carbonyl groups, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic 1,2-oxazole ring. The regiochemical outcome of the cyclization is dependent on the specific structure of the β-enamino ketoester and the reaction conditions employed. This methodology is particularly useful for preparing isoxazoles with diverse substitution patterns.

Multi-Component Reaction Strategies for Oxazole (B20620) Formation

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, offer a highly efficient and atom-economical approach to complex molecules. Several MCRs have been developed for the synthesis of oxazole and isoxazole derivatives.

For instance, a consecutive three-component alkynylation-cyclocondensation sequence can be employed for the synthesis of 3,5-disubstituted isoxazoles. organic-chemistry.org This can involve the reaction of an alkyne, an aroyl chloride, and hydroxylamine hydrochloride in a one-pot fashion. organic-chemistry.org Such strategies are highly valued for their ability to rapidly generate molecular diversity from simple and readily available starting materials.

Regioselective Installation of Chloromethyl and Cyclopentyl Moieties

The precise placement of the chloromethyl group at the 3-position and the cyclopentyl group at the 5-position of the 1,2-oxazole ring is paramount for the synthesis of the target molecule. This regioselectivity can be achieved through two primary strategies: the use of building blocks that already contain the desired functionalities, or the functionalization of a pre-formed isoxazole ring.

Utilization of Pre-functionalized Building Blocks in Cyclization

A highly effective strategy for ensuring the correct regiochemistry is to employ starting materials that are already functionalized with the cyclopentyl and a precursor to the chloromethyl group.

In the context of the 1,3-dipolar cycloaddition , this would involve the reaction of chloroacetonitrile oxide (generated in situ from chloroacetaldoxime) with cyclopentylacetylene. The cycloaddition would directly lead to the formation of this compound. The regioselectivity of this reaction is generally high, with the oxygen of the nitrile oxide adding to the more substituted carbon of the alkyne.

For the condensation/cyclization approach , a suitable pre-functionalized building block would be a β-dicarbonyl compound bearing a cyclopentyl group, such as 1-cyclopentyl-1,3-butanedione. Reaction of this diketone with hydroxylamine would yield 5-cyclopentyl-3-methyl-1,2-oxazole. The methyl group can then be chlorinated in a subsequent step. Alternatively, a precursor like 1-cyclopentyl-4-chloro-1,3-butanedione could be envisioned to react with hydroxylamine to directly form the target molecule. nuph.edu.ua The synthesis of 3-alkyl(aryl)-5-chloromethylisoxazoles has been reported through the reaction of 3-chloro-2-isothiocyanato-1-propenyl alkyl(aryl) ketones with hydroxylamine hydrochloride, demonstrating the feasibility of incorporating the chloromethyl group via a functionalized precursor. researchgate.net

Post-Cyclization Functionalization Techniques for the Chloromethyl Group

An alternative to using pre-functionalized building blocks is to introduce the chloromethyl group after the formation of the 1,2-oxazole ring system. This approach typically begins with the synthesis of 5-cyclopentyl-3-methyl-1,2-oxazole. The methyl group at the 3-position can then be chlorinated.

Free-radical chlorination is a common method for the halogenation of activated alkyl side chains on aromatic and heteroaromatic rings. Reagents such as N-chlorosuccinimide (NCS) are frequently used for this purpose, often in the presence of a radical initiator like benzoyl peroxide or under UV irradiation. dntb.gov.uaorganic-chemistry.org The reaction proceeds via a free-radical mechanism, where a chlorine radical abstracts a hydrogen atom from the methyl group, followed by reaction with a chlorine source to form the chloromethyl group. This method is a versatile tool for the late-stage functionalization of heterocyclic compounds.

Stereoselective and Regioselective Considerations in Cyclopentyl Group Incorporation

The primary and most versatile method for constructing the isoxazole ring is the [3+2] cycloaddition reaction between a nitrile oxide and a dipolarophile, such as an alkyne or an alkene. researchgate.netrsc.org In the context of synthesizing this compound, this involves the 1,3-dipolar cycloaddition of a nitrile oxide derived from a chloroacetaldoxime precursor with cyclopentylacetylene. A critical aspect of this synthesis is controlling the regioselectivity to ensure the desired placement of the cyclopentyl and chloromethyl groups on the isoxazole ring.

Regioselectivity:

The reaction between an unsymmetrical alkyne (like cyclopentylacetylene) and a nitrile oxide can theoretically yield two regioisomers: this compound and 5-(chloromethyl)-3-cyclopentyl-1,2-oxazole. The outcome of the reaction is governed by a combination of steric and electronic factors, which can be explained by frontier molecular orbital (FMO) theory. mdpi.com Generally, for terminal alkynes, the reaction is highly regioselective, leading predominantly to the formation of the 3,5-disubstituted isoxazole. mdpi.com The observed regioselectivity often results from the dominant interaction between the highest occupied molecular orbital (HOMO) of the dipolarophile (the alkyne) and the lowest unoccupied molecular orbital (LUMO) of the 1,3-dipole (the nitrile oxide). mdpi.com This typically results in the larger substituent of the terminal alkyne (the cyclopentyl group) being installed at the 5-position of the isoxazole ring. mdpi.com Thus, the reaction between chloroacetonitrile oxide and cyclopentylacetylene is expected to regioselectively yield the desired this compound.

Stereoselectivity:

In the synthesis of the parent compound, this compound, stereoselectivity is not a primary concern as no new chiral centers are formed. However, stereoselective considerations become paramount when chiral precursors are used or when asymmetric catalysts are employed to introduce chirality. For instance, if a chiral derivative of cyclopentylacetylene were used, controlling the diastereoselectivity of the cycloaddition would be crucial. Directed 1,3-dipolar cycloadditions can be achieved by using metal chelation to guide the approach of the dipole to one face of the dipolarophile. wikipedia.org For example, an allylic alcohol can be directed to react selectively by chelation with a magnesium ion, controlling the stereochemical outcome. wikipedia.org While not directly applicable to the achiral cyclopentyl group, such principles would be essential for synthesizing chiral analogues.

Catalytic and Transition Metal-Mediated Synthetic Routes to Oxazole Derivatives

Transition metal catalysis has revolutionized the synthesis of heterocyclic compounds, including isoxazoles, by offering milder reaction conditions, improved yields, and enhanced selectivity. unifi.itnih.gov Various metals, particularly copper and ruthenium, have been effectively employed to catalyze the [3+2] cycloaddition for the synthesis of isoxazole derivatives.

Copper(I) catalysts are widely used to promote the cycloaddition of terminal alkynes with nitrile oxides, which can be generated in situ from aldoximes. nih.govnih.gov This method is highly reliable for producing 3,5-disubstituted isoxazoles with excellent regioselectivity. nih.gov While many cycloadditions can proceed thermally, the use of a copper catalyst often allows the reaction to occur at room temperature, improving both the yield and the selectivity. nih.gov

Ruthenium(II) catalysts have also emerged as a powerful alternative, enabling smooth cycloaddition reactions at room temperature with high yields and regioselectivity for both 3,5-disubstituted and 3,4,5-trisubstituted isoxazoles. nih.gov Other transition metals, such as palladium, have been utilized in coupling reactions to prepare the necessary ynone precursors for isoxazole synthesis. nih.gov

Below is a table summarizing various catalytic systems used in the synthesis of isoxazole analogues.

| Catalyst System | Reactants | Product Type | Key Advantages |

| Copper(I) | Terminal alkynes, Nitrile oxide precursors | 3,5-disubstituted isoxazoles | High regioselectivity, mild room temperature conditions. nih.gov |

| Ruthenium(II) | Terminal/Internal alkynes, Nitrile oxides | 3,5- and 3,4,5-trisubstituted isoxazoles | High yields and regioselectivity for a broader substrate scope. nih.gov |

| Palladium(0)/Copper(I) | Acid chlorides, Terminal alkynes | Ynone intermediates for isoxazole synthesis | Efficient for creating the alkyne precursor. nih.gov |

| Iron(III) Nitrate/KI | Alkynes | 3,5-disubstituted isoxazoles | Utilizes inexpensive and eco-friendly reagents. |

Modern and Green Chemistry Approaches in Oxazole Synthesis

In recent years, there has been a significant shift towards developing more sustainable and environmentally friendly synthetic methods. Green chemistry principles, such as the use of alternative energy sources, solvent-free conditions, and maximizing atom economy, are increasingly being applied to the synthesis of isoxazoles. preprints.org

Microwave-assisted organic synthesis (MAOS) has become a valuable tool for accelerating chemical reactions. abap.co.in The use of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, while simultaneously increasing product yields and purity. abap.co.innih.govresearchgate.net This technique has been successfully applied to the synthesis of 3,5-disubstituted isoxazoles. For instance, the reaction of chalcones with hydroxylamine hydrochloride, which traditionally requires several hours of heating, can be completed in minutes with improved yields under microwave irradiation. acs.org The efficiency of microwave heating stems from the direct interaction of the electromagnetic field with the polar molecules in the reaction mixture, leading to rapid and uniform heating. abap.co.in

The following table compares conventional heating with microwave-assisted synthesis for a representative isoxazole synthesis.

| Method | Reaction Time | Yield | Reference |

| Conventional Heating | 60-120 minutes | 56-64% | abap.co.in |

| Microwave Irradiation | 10-13 minutes | 68-87% | abap.co.in |

Adhering to the principles of green chemistry, synthetic strategies that minimize waste are highly desirable. This includes conducting reactions under solvent-free conditions and designing reactions with high atom economy. rsc.orgresearchgate.net

Solvent-Free Synthesis: The elimination of volatile organic solvents is a key goal in green chemistry. Isoxazole synthesis has been achieved under solvent-free conditions using methods like ball-milling (mechanochemistry) or by adsorbing reactants onto a solid support. These techniques not only reduce environmental impact but can also lead to different reactivity and selectivity compared to solution-phase reactions. Furthermore, the use of water as a green solvent has been explored for isoxazole synthesis, offering an environmentally benign alternative. rsc.orgnih.gov

Elucidation of Chemical Reactivity and Mechanistic Pathways of 3 Chloromethyl 5 Cyclopentyl 1,2 Oxazole

Reactivity of the Chloromethyl Moiety as a Key Electrophilic Center

The chloromethyl group (-CH₂Cl) attached to the C3 position of the isoxazole (B147169) ring is the most reactive site on the molecule for many common transformations. The carbon atom is bonded to a highly electronegative chlorine atom, which polarizes the C-Cl bond, rendering the carbon atom electron-deficient and thus highly susceptible to attack by nucleophiles. This primary alkyl halide structure is a classic electrophilic center for substitution reactions.

The primary mode of reaction for the chloromethyl group is nucleophilic substitution, where the chloride ion acts as an effective leaving group. These reactions can theoretically proceed through either a unimolecular (SN1) or bimolecular (SN2) mechanism.

The SN1 mechanism involves a two-step process initiated by the departure of the leaving group to form a carbocation intermediate, which is then attacked by the nucleophile. masterorganicchemistry.com This pathway is favored for tertiary alkyl halides due to the stability of the resulting tertiary carbocation. masterorganicchemistry.comlibretexts.org Conversely, the SN2 mechanism is a single, concerted step where the nucleophile attacks the electrophilic carbon from the backside relative to the leaving group, causing an inversion of stereochemistry. masterorganicchemistry.com This pathway is favored for methyl and primary alkyl halides where steric hindrance is minimal. libretexts.orgreddit.com

For 3-(Chloromethyl)-5-cyclopentyl-1,2-oxazole, the chloromethyl group is a primary halide. The formation of a primary carbocation is energetically unfavorable, making the SN1 pathway highly unlikely. libretexts.org Therefore, nucleophilic displacement reactions at this position proceed almost exclusively via the SN2 mechanism. masterorganicchemistry.com This pathway is facilitated by the low steric hindrance around the methylene (-CH₂-) carbon, allowing for effective backside attack by a wide range of nucleophiles.

Studies on analogous compounds, such as 3-chloromethyl-5-phenylisoxazoles, have demonstrated successful SN2 reactions with various nucleophiles, including phenols, alkoxides, thiols, and amines. researchgate.net For instance, the Williamson ether synthesis, a classic SN2 reaction, has been successfully applied to react 3-chloromethyl-5-aryl-isoxazoles with phenoxides and sodium methylate to form the corresponding ethers. researchgate.netwikipedia.org Similarly, reactions with sodium phenylthiolate, sodium benzylthiolate, and morpholine proceed efficiently to yield the corresponding thioethers and amine derivatives. researchgate.net Research on other 3-alkyl(aryl)-5-chloromethylisoxazoles confirms their reactivity with nucleophiles like 2-aminoethanol, methylamine, and sodium acetate. researchgate.net

| Nucleophile | Reagent Example | Resulting Functional Group | Product Class | Reference |

|---|---|---|---|---|

| Alkoxide | Sodium Methoxide (CH₃ONa) | -OCH₃ | Ether | researchgate.netresearchgate.net |

| Phenoxide | Substituted Phenol + Base | -OAr | Aryl Ether | researchgate.net |

| Thiolate | Sodium Phenylthiolate (PhSNa) | -SPh | Thioether | researchgate.net |

| Primary Amine | Methylamine (CH₃NH₂) | -NHCH₃ | Secondary Amine | researchgate.net |

| Secondary Amine | Morpholine | -N(CH₂CH₂)₂O | Tertiary Amine | researchgate.net |

| Carboxylate | Sodium Acetate (CH₃COONa) | -OC(O)CH₃ | Ester | researchgate.net |

In addition to substitution, elimination reactions (specifically, the E2 mechanism) can be a competing pathway, particularly when using strong, sterically hindered bases. jk-sci.com The E2 mechanism involves the abstraction of a proton from a carbon adjacent to the leaving group, leading to the formation of a double bond. In the case of this compound, this would require the abstraction of a proton from the isoxazole ring's C4 position by a strong base.

However, given that the primary competing reaction is a highly favored SN2 pathway on a primary halide, elimination is generally not a significant side reaction. masterorganicchemistry.com The acidity of the C4 proton on the isoxazole ring is not exceptionally high, and typical nucleophiles used for substitution (e.g., alkoxides, amines, thiolates) are more likely to attack the electrophilic carbon of the chloromethyl group. Significant formation of an elimination byproduct, 3-methylene-5-cyclopentyl-1,2-oxazole, would likely only occur under forcing conditions with a non-nucleophilic, bulky base such as potassium tert-butoxide. For most synthetic applications targeting the chloromethyl group, elimination is considered a minor pathway.

Reactivity Profile of the 1,2-Oxazole Heterocyclic Ring

The 1,2-oxazole ring is an aromatic heterocycle, but its aromaticity and reactivity are different from benzene. The presence of two heteroatoms (nitrogen and oxygen) and the non-symmetrical arrangement influences the electron distribution and chemical behavior of the ring.

Electrophilic Substitution: Electrophilic aromatic substitution on the isoxazole ring is generally difficult due to the electron-withdrawing nature of the heteroatoms, which deactivates the ring towards electrophilic attack. pharmaguideline.com When such reactions do occur, the C4 position is the most common site of substitution in 3,5-disubstituted isoxazoles. The cyclopentyl group at C5 is a weakly electron-donating group, which may slightly activate the ring, but the electron-withdrawing inductive effect of the chloromethyl group at C3 provides some deactivation. Therefore, forcing conditions would be required to achieve electrophilic substitution (e.g., halogenation, nitration) at the C4 position.

Nucleophilic Substitution: Direct nucleophilic substitution on the isoxazole ring itself is rare and typically requires the presence of a good leaving group attached directly to the ring. semanticscholar.orgtandfonline.com In this compound, there are no such leaving groups on the ring carbons. Nucleophilic attack on the ring is generally disfavored compared to the highly reactive electrophilic center of the chloromethyl group.

While the isoxazole ring is relatively stable under many conditions, it can undergo ring-opening reactions under specific chemical environments. These reactions typically require significant energy input or specific reagents to break the N-O bond, which is the weakest bond in the ring.

Common methods for isoxazole ring cleavage include:

Reductive Cleavage: The N-O bond can be cleaved via catalytic hydrogenation or with reducing agents like iron in the presence of an acid (e.g., Fe/NH₄Cl). researchgate.net This process typically leads to the formation of an enaminone or a β-hydroxy ketone after hydrolysis, which can then be used in further synthetic transformations. researchgate.net

Base- or Nucleophile-Induced Opening: Strong bases can deprotonate the C4 position, which can, in some cases, lead to ring opening. More commonly, nucleophilic attack at C5 can initiate ring cleavage, especially if the substituent at C5 is electron-withdrawing.

Photochemical Reactions: Isoxazoles can undergo photochemical rearrangements, leading to various isomers or ring-opened products.

For this compound, reductive cleavage is the most predictable ring-opening pathway, which would break the N-O bond and lead to a linear amino-ketone derivative. However, these conditions are much harsher than those required for nucleophilic substitution at the chloromethyl group.

Directed Synthesis of Derivative Compounds through Targeted Chemical Transformations

The most straightforward and widely utilized strategy for synthesizing derivatives of this compound involves targeting the highly reactive chloromethyl group. As established, this site readily undergoes SN2 reactions with a diverse array of nucleophiles, allowing for the facile introduction of various functional groups. This targeted approach enables the construction of a large library of compounds from a single precursor, where the stable 5-cyclopentyl-1,2-oxazole core is maintained as a scaffold.

The Williamson ether synthesis provides a reliable route to ethers by reacting the parent compound with alkoxides or phenoxides. researchgate.netwikipedia.org Similarly, thioethers are readily prepared using thiolates, and a variety of amines can be synthesized by reaction with primary or secondary amines. researchgate.netresearchgate.net The reaction with carboxylate salts, such as sodium acetate, yields esters. researchgate.net These transformations are typically high-yielding and proceed under mild to moderate conditions, highlighting the utility of the chloromethyl group as a synthetic handle.

| Target Site | Reaction Type | Reagent Class | Resulting Derivative Class |

|---|---|---|---|

| Chloromethyl Group | SN2 Substitution | Alcohols/Alkoxides | Ethers |

| Chloromethyl Group | SN2 Substitution | Thiols/Thiolates | Thioethers |

| Chloromethyl Group | SN2 Substitution | Primary/Secondary Amines | Secondary/Tertiary Amines |

| Chloromethyl Group | SN2 Substitution | Carboxylate Salts | Esters |

| Isoxazole Ring | Reductive Cleavage | H₂/Catalyst or Fe/Acid | Enaminones / β-Amino Alcohols |

Strategies for Synthesis of Amino-Functionalized Oxazole (B20620) Derivatives

The introduction of an amino functionality to the this compound scaffold is a crucial step in the development of new bioactive molecules, as the 1,2-oxazole nucleus is a key component in many biologically active compounds. The primary strategy for achieving this transformation is through the nucleophilic substitution of the chlorine atom by various nitrogen-based nucleophiles.

This can be accomplished by reacting this compound with a range of primary and secondary amines. The lone pair of electrons on the nitrogen atom of the amine acts as the nucleophile, attacking the electrophilic carbon of the chloromethyl group. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid that is formed as a byproduct. The choice of solvent is also critical and is often a polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile, which can solvate the cation but does not strongly solvate the anionic nucleophile, thus enhancing its reactivity.

Based on analogous reactions with structurally similar 3-(chloromethyl)-5-arylisoxazoles, it is anticipated that this compound will react readily with a variety of amines to yield the corresponding amino-functionalized derivatives. For instance, reaction with a secondary amine like morpholine would be expected to yield 3-(morpholinomethyl)-5-cyclopentyl-1,2-oxazole.

Table 1: Representative Amines for the Synthesis of Amino-Functionalized Oxazole Derivatives

| Amine | Expected Product |

| Ammonia | 3-(Aminomethyl)-5-cyclopentyl-1,2-oxazole |

| Methylamine | 3-(Methylaminomethyl)-5-cyclopentyl-1,2-oxazole |

| Diethylamine | 3-(Diethylaminomethyl)-5-cyclopentyl-1,2-oxazole |

| Piperidine | 3-(Piperidin-1-ylmethyl)-5-cyclopentyl-1,2-oxazole |

| Aniline | 3-(Phenylaminomethyl)-5-cyclopentyl-1,2-oxazole |

The reaction conditions for these transformations would likely involve heating the reactants in a suitable solvent with a non-nucleophilic base, such as potassium carbonate or triethylamine. The progress of the reaction can be monitored by techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

Formation of Hybrid Molecules and Conjugates for Advanced Applications

The reactive nature of the chloromethyl group in this compound makes it an excellent building block for the synthesis of hybrid molecules and conjugates. This involves linking the oxazole moiety to other molecular scaffolds, which can impart novel properties and functionalities to the resulting conjugate. This strategy is widely employed in medicinal chemistry to create molecules with enhanced biological activity, improved pharmacokinetic profiles, or dual modes of action.

The formation of these hybrid molecules is also achieved through nucleophilic substitution reactions. In this context, the nucleophile is a part of a larger molecule that is to be conjugated with the oxazole ring. For example, a molecule containing a hydroxyl, thiol, or amino group can act as the nucleophile to displace the chloride from this compound.

One common approach is the use of "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). In this scenario, the chloromethyl group can be first converted to an azidomethyl group by reaction with sodium azide. This azido-functionalized oxazole can then be reacted with a terminal alkyne-containing molecule in the presence of a copper(I) catalyst to form a stable triazole-linked conjugate. This method is highly efficient and versatile, allowing for the conjugation of a wide range of molecular entities.

Another strategy involves the direct reaction with molecules containing suitable nucleophilic functional groups. For instance, a phenolic hydroxyl group on a bioactive natural product can be deprotonated with a base to form a phenoxide, which can then act as a nucleophile to displace the chloride from this compound, forming an ether linkage. Similarly, thiol-containing molecules can form thioether linkages.

Table 2: Potential Moieties for Conjugation with this compound

| Conjugating Moiety Functional Group | Linkage Type | Potential Application Area |

| Phenol (-OH) | Ether | Medicinal Chemistry |

| Thiol (-SH) | Thioether | Materials Science |

| Carboxylic Acid (-COOH) | Ester | Prodrug Design |

| Azide (-N3) (after conversion) | Triazole | Bioconjugation |

| Amine (-NH2) | Amine | Bioactive Hybrids |

The synthesis of these conjugates allows for the creation of novel chemical entities with tailored properties for advanced applications in fields ranging from drug discovery to materials science. The robust and predictable reactivity of the chloromethyl group provides a reliable handle for the construction of these complex molecular architectures.

Advanced Spectroscopic and Structural Characterization of 3 Chloromethyl 5 Cyclopentyl 1,2 Oxazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is a cornerstone technique for the elucidation of molecular structures. For 3-(Chloromethyl)-5-cyclopentyl-1,2-oxazole, a combination of one-dimensional (¹H, ¹³C, ¹⁵N) and two-dimensional (COSY, HSQC, HMBC) NMR experiments would be essential for an unambiguous assignment of all proton, carbon, and nitrogen signals.

Proton (¹H) NMR Spectroscopy for Proton Environment Analysis

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the chloromethyl group, the cyclopentyl ring, and the isoxazole (B147169) ring.

Chloromethyl Protons (-CH₂Cl): A singlet is anticipated for the two protons of the chloromethyl group, likely appearing in the downfield region of the spectrum due to the deshielding effect of the adjacent chlorine atom and the isoxazole ring.

Isoxazole Ring Proton: The isoxazole ring contains one proton at the C4 position, which would present as a singlet. Its chemical shift would be influenced by the electronic environment of the heterocyclic ring.

Cyclopentyl Protons: The protons of the cyclopentyl group would give rise to more complex multiplets. The methine proton at the point of attachment to the isoxazole ring (C1' of the cyclopentyl group) would be the most downfield of the cyclopentyl protons. The remaining methylene protons of the cyclopentyl ring would likely appear as overlapping multiplets.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| -CH₂Cl | 4.5 - 5.0 | s |

| Isoxazole-H4 | 6.0 - 6.5 | s |

| Cyclopentyl-H1' | 3.0 - 3.5 | m |

| Cyclopentyl-(CH₂)₄ | 1.5 - 2.2 | m |

Note: These are estimated values based on general principles and data from similar structures. Actual experimental values may vary.

Carbon-13 (¹³C) NMR Spectroscopy for Carbon Skeleton Elucidation

The ¹³C NMR spectrum would provide crucial information about the carbon framework of the molecule.

Isoxazole Ring Carbons: Three distinct signals are expected for the C3, C4, and C5 carbons of the isoxazole ring. The C3 and C5 carbons, being directly attached to heteroatoms, would resonate at lower fields compared to the C4 carbon.

Chloromethyl Carbon (-CH₂Cl): The carbon of the chloromethyl group would appear as a single resonance, shifted downfield by the electronegative chlorine atom.

Cyclopentyl Carbons: The five carbons of the cyclopentyl ring would show distinct signals, with the C1' carbon attached to the isoxazole ring being the most deshielded.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C3 (Isoxazole) | 160 - 165 |

| C4 (Isoxazole) | 100 - 105 |

| C5 (Isoxazole) | 170 - 175 |

| -CH₂Cl | 40 - 45 |

| C1' (Cyclopentyl) | 30 - 35 |

| Other Cyclopentyl Carbons | 25 - 30 |

Note: These are estimated values based on general principles and data from similar structures. Actual experimental values may vary.

Nitrogen-15 (¹⁵N) NMR Spectroscopy for Heteroatom Connectivity

¹⁵N NMR spectroscopy, while less common than ¹H and ¹³C NMR, would directly probe the nitrogen atom of the isoxazole ring. The chemical shift of the nitrogen would be characteristic of the isoxazole heterocycle and would be sensitive to the electronic effects of the substituents. This technique would definitively confirm the presence and electronic environment of the nitrogen atom within the heterocyclic core.

Two-Dimensional (2D) NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Through-Space Correlations

To assemble the complete molecular structure, 2D NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between adjacent protons, which would be particularly useful for assigning the protons within the cyclopentyl ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC would establish the direct one-bond correlations between protons and their attached carbons. This would allow for the unambiguous assignment of the protonated carbons in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. This would be instrumental in connecting the chloromethyl group to the C3 position of the isoxazole ring and the cyclopentyl group to the C5 position.

Vibrational Spectroscopy for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy provides valuable information about the functional groups present in a molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy for Characteristic Absorption Bands

The FT-IR spectrum of this compound would display characteristic absorption bands for its various functional groups.

C-H Stretching: Aliphatic C-H stretching vibrations from the chloromethyl and cyclopentyl groups would be expected in the 2850-3000 cm⁻¹ region. The C-H stretch of the isoxazole ring would likely appear at a slightly higher frequency.

C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the isoxazole ring are expected in the 1400-1650 cm⁻¹ region.

N-O Stretching: The N-O bond of the isoxazole ring typically shows a stretching vibration in the 1300-1400 cm⁻¹ range.

C-Cl Stretching: A characteristic absorption for the C-Cl bond of the chloromethyl group would be observed in the 600-800 cm⁻¹ region.

Table 3: Predicted FT-IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) |

|---|---|

| Aliphatic C-H Stretch | 2850 - 3000 |

| Isoxazole C=N/C=C Stretch | 1400 - 1650 |

| Isoxazole N-O Stretch | 1300 - 1400 |

| C-Cl Stretch | 600 - 800 |

Note: These are estimated values based on general principles and data from similar structures. Actual experimental values may vary.

Raman Spectroscopy for Complementary Vibrational Analysis

Raman spectroscopy serves as a valuable technique, complementary to infrared (IR) spectroscopy, for analyzing the vibrational modes of this compound. This method is particularly adept at detecting vibrations involving non-polar bonds and symmetric stretching modes, which may be weak or absent in an IR spectrum. The analysis of the Raman spectrum provides a detailed fingerprint of the molecule, allowing for the identification and confirmation of its structural features.

Key vibrational modes expected for this compound include:

Isoxazole Ring Vibrations: The characteristic stretching and deformation modes of the C=N, C=C, and N-O bonds within the isoxazole ring. These typically appear in the 1300-1650 cm⁻¹ region.

Cyclopentyl Group Vibrations: The C-H stretching vibrations of the cyclopentyl ring are expected in the 2800-3000 cm⁻¹ range. Additionally, CH₂ scissoring and twisting modes appear at lower frequencies (around 1450 cm⁻¹).

Chloromethyl Group Vibrations: The C-Cl stretching vibration is a key indicator and typically produces a strong band in the 650-850 cm⁻¹ region of the Raman spectrum. The CH₂ rocking and wagging modes of the chloromethyl group also provide structural confirmation.

Detailed research findings would involve assigning specific Raman shifts to these vibrational modes, often aided by computational methods like Density Functional Theory (DFT) calculations, to provide a complete vibrational profile of the molecule.

Table 1: Expected Raman Shifts for this compound

| Raman Shift (cm⁻¹) | Vibrational Mode Assignment |

|---|---|

| ~2960-2870 | C-H stretching (cyclopentyl) |

| ~1610 | C=N stretching (isoxazole ring) |

| ~1450 | CH₂ scissoring (cyclopentyl) |

| ~1400 | N-O stretching (isoxazole ring) |

| ~900 | Isoxazole ring breathing mode |

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as for gaining structural insights through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of the compound's elemental formula. The molecular formula for this compound is C₉H₁₂ClNO. The presence of chlorine is readily identified by the characteristic isotopic pattern of the molecular ion peak, with an M+2 peak approximately one-third the intensity of the molecular ion peak, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. nih.gov

The calculated exact mass of the molecular ion [M+H]⁺ for C₉H₁₂³⁵ClNO is distinct from that of any other compound with the same nominal mass, providing definitive confirmation of the molecular formula. mdpi.com

Table 2: HRMS Data for this compound

| Ion Species | Calculated Exact Mass (m/z) | Observed Exact Mass (m/z) |

|---|---|---|

| [C₉H₁₂³⁵ClNO + H]⁺ | 186.06565 | (Hypothetical Value) |

| [C₉H₁₂³⁷ClNO + H]⁺ | 188.06270 | (Hypothetical Value) |

Tandem mass spectrometry (MS/MS) is employed to investigate the fragmentation pathways of the parent molecule. In an MS/MS experiment, the molecular ion of this compound is selected and subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions. acs.org The analysis of these fragments helps to piece together the molecular structure.

The fragmentation of isoxazole derivatives is often initiated by the cleavage of the weak N-O bond. acs.orgscielo.br For this compound, characteristic fragmentation pathways would likely include:

Loss of the chloromethyl radical (•CH₂Cl).

Cleavage of the cyclopentyl group.

Ring-opening of the isoxazole moiety followed by loss of small neutral molecules like CO or HCN, a pattern observed in the fragmentation of other oxazoles. clockss.org

Loss of HCl from the molecular ion.

The resulting fragmentation pattern provides a structural signature that can be used to confirm the connectivity of the atoms within the molecule.

Table 3: Plausible MS/MS Fragmentation Pattern for [C₉H₁₂ClNO+H]⁺

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure |

|---|---|---|---|

| 186.07 | 136.08 | 49.99 (CH₂Cl) | 5-cyclopentyl-1,2-oxazole cation |

| 186.07 | 117.03 | 69.04 (C₅H₉) | 3-(chloromethyl)-1,2-oxazole cation |

| 186.07 | 150.05 | 36.02 (HCl) | Cation of 5-cyclopentyl-3-methylene-1,2-oxazole |

X-ray Crystallography for Definitive Solid-State Structural Determination and Conformation

X-ray crystallography provides the most definitive structural information for a compound by determining the precise arrangement of atoms in a single crystal. scispace.com This technique yields accurate bond lengths, bond angles, and torsional angles, confirming the molecular connectivity and revealing the molecule's conformation in the solid state. mdpi.com

For this compound, a successful crystal structure determination would:

Confirm the planarity of the isoxazole ring. scispace.com

Determine the precise bond lengths of the C-Cl bond and the bonds within the heterocyclic ring.

Elucidate the conformation of the cyclopentyl ring (e.g., envelope or twist conformation).

Define the relative orientation (torsional angle) of the cyclopentyl and chloromethyl substituents with respect to the isoxazole ring.

Reveal intermolecular interactions, such as hydrogen bonds or van der Waals forces, that dictate the crystal packing. nih.gov

While a specific crystal structure for this exact compound is not publicly available, data from other substituted isoxazoles can provide expected ranges for key structural parameters.

Table 4: Typical Crystallographic Parameters for an Isoxazole Derivative

| Parameter | Description | Typical Value Range |

|---|---|---|

| Space Group | Describes the crystal's symmetry | e.g., P2₁/c, P-1 |

| a, b, c (Å) | Unit cell dimensions | 5 - 20 Å |

| α, β, γ (°) | Unit cell angles | 90 - 110° |

| Z | Number of molecules per unit cell | 2, 4, or 8 |

| C-Cl Bond Length (Å) | Distance between carbon and chlorine atoms | ~1.78 Å |

Computational Chemistry and Theoretical Investigations of 3 Chloromethyl 5 Cyclopentyl 1,2 Oxazole

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 3-(Chloromethyl)-5-cyclopentyl-1,2-oxazole, such calculations would provide invaluable insights into its stability, reactivity, and electronic characteristics.

HOMO-LUMO Energy Gap Analysis for Reactivity Prediction

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in predicting a molecule's chemical reactivity. The HOMO-LUMO energy gap is a key indicator of molecular stability; a large gap suggests high stability and low reactivity, while a small gap indicates a more reactive species. For this compound, this analysis would help in understanding its susceptibility to nucleophilic and electrophilic attack.

No published data on the HOMO-LUMO energy gap for this compound could be located.

Molecular Electrostatic Potential (MEP) Surface Mapping for Charge Distribution and Reactive Sites

A Molecular Electrostatic Potential (MEP) surface map is a visual representation of the charge distribution within a molecule. It is an invaluable tool for identifying sites that are prone to electrophilic and nucleophilic attack. In the case of this compound, an MEP map would highlight the electron-rich and electron-deficient regions, thereby predicting its interaction with other chemical species.

Specific MEP surface maps for this compound are not available in the current scientific literature.

Density Functional Theory (DFT) for Ground State Geometries and Energies

There are no published DFT studies detailing the ground state geometry and energy of this compound.

Conformational Analysis and Energy Landscape Studies

A detailed conformational analysis and energy landscape study for this compound has not been reported.

Reaction Mechanism Modeling through Transition State Calculations and Intrinsic Reaction Coordinate (IRC) Analysis

Computational modeling can be used to elucidate the mechanisms of chemical reactions. For reactions involving this compound, transition state calculations would identify the energy barriers of potential reaction pathways, while Intrinsic Reaction Coordinate (IRC) analysis would confirm that the identified transition states connect the reactants and products. This would be particularly useful for understanding substitution reactions at the chloromethyl group.

No computational studies on the reaction mechanisms of this compound, including transition state calculations or IRC analysis, are currently available.

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

Computational methods can accurately predict various spectroscopic parameters. For this compound, these predictions would be instrumental in interpreting experimental spectra and confirming the molecule's structure.

NMR (Nuclear Magnetic Resonance): Theoretical calculations of 1H and 13C NMR chemical shifts would aid in the structural elucidation of the molecule and its derivatives.

IR (Infrared): Predicted IR spectra would help in identifying the characteristic vibrational frequencies of the functional groups present in the molecule.

UV-Vis (Ultraviolet-Visible): Calculation of the electronic transitions would predict the UV-Vis absorption spectrum, providing information about the molecule's electronic structure.

No computationally predicted NMR, IR, or UV-Vis spectra for this compound have been published.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Rational Design of Analogues

Quantitative Structure-Activity Relationship (QSAR) is a computational methodology used to associate the chemical structure of a molecule with its biological activity in a quantitative manner. researchgate.netnih.gov While specific QSAR models for this compound are not extensively documented in publicly available research, the principles of QSAR can be applied to its structural scaffold to guide the rational design of novel analogues with potentially enhanced activity. QSAR modeling is a key component of computer-aided drug design (CADD) that helps in understanding the physicochemical properties influencing the biological potency of a series of compounds, thereby saving time and resources in the synthesis and testing phases. nih.govmdpi.com

The fundamental process involves creating a mathematical model that correlates variations in the biological activity of a set of molecules with changes in their structural or physicochemical properties, known as molecular descriptors. mdpi.comucsb.edu For the 1,2-oxazole scaffold, these descriptors can be broadly categorized into electronic (e.g., atomic charges, dipole moment, HOMO/LUMO energies), hydrophobic (e.g., LogP), and steric (e.g., molecular weight, volume, surface area) parameters. ucsb.edunih.govresearchgate.net

In studies on related isoxazole (B147169) and oxadiazole derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully employed. mdpi.comresearchgate.netresearchgate.net These models generate 3D contour maps that visualize the regions where modifications to steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields would favorably or unfavorably impact biological activity. For instance, a study on a series of isoxazole derivatives identified that the presence of hydrophobicity at one position and an electronegative group at another position were crucial for their agonistic activity. mdpi.comresearchgate.net Such insights are invaluable for designing new analogues.

To apply this to this compound, a medicinal chemist would first synthesize a series of analogues by modifying specific positions, such as the cyclopentyl ring or the chloromethyl group. The biological activity of these compounds would be determined experimentally. Subsequently, various molecular descriptors for each analogue would be calculated. The goal is to build a regression model that can accurately predict the activity of new, unsynthesized compounds.

The following interactive table illustrates a hypothetical dataset for a QSAR study of analogues based on the this compound core, demonstrating the relationship between calculated descriptors and a predicted biological response.

| Compound ID | R1 Group (at C5) | R2 Group (at C3) | cLogP (Hydrophobicity) | TPSA (Polarity, Ų) | Molecular Weight (g/mol) | Predicted pIC50 |

|---|---|---|---|---|---|---|

| Parent | -Cyclopentyl | -CH₂Cl | 3.10 | 21.6 | 187.65 | 6.5 |

| Analogue 1 | -Cyclohexyl | -CH₂Cl | 3.61 | 21.6 | 201.68 | 6.9 |

| Analogue 2 | -Cyclopentyl | -CH₂F | 2.85 | 21.6 | 171.19 | 6.7 |

| Analogue 3 | -Phenyl | -CH₂Cl | 3.45 | 21.6 | 195.64 | 6.3 |

| Analogue 4 | -Cyclopentyl | -CH₂OH | 2.15 | 41.9 | 169.21 | 5.8 |

| Analogue 5 | -tert-Butyl | -CH₂Cl | 3.22 | 21.6 | 175.66 | 6.1 |

Applications of 3 Chloromethyl 5 Cyclopentyl 1,2 Oxazole in Advanced Synthetic Chemistry and Biological Research in Vitro

Role as a Key Intermediate and Building Block in Complex Organic Synthesis

The utility of 3-(Chloromethyl)-5-cyclopentyl-1,2-oxazole in synthetic chemistry stems from its identity as a functionalized building block. nih.govlifechemicals.com The 1,2-oxazole ring is a stable aromatic system found in various natural products and synthetic compounds. nih.govlifechemicals.com The key to its synthetic versatility lies in the C-3-linked chloromethyl group, which serves as a reactive electrophilic site for nucleophilic substitution reactions. This allows for the facile introduction of diverse functional groups and the extension of the molecular framework.

Synthesis of Diverse Heterocyclic Scaffolds and Polyfunctionalized Compounds

The reactive nature of the chloromethyl group enables chemists to use this compound as a starting point for constructing a variety of more complex heterocyclic systems and polyfunctionalized molecules. By reacting it with different nucleophiles (such as amines, thiols, or alcohols), a wide array of derivatives can be generated. This process is fundamental to creating novel molecular architectures.

For instance, similar chloromethyl-heterocycle intermediates are used to synthesize fused heterocyclic systems, such as 1,2,4-triazolo[3,4-b]-1,3,4-thiadiazines, by reacting them with appropriate partners like substituted phenacyl bromides. nih.gov The oxazole (B20620) core itself can be synthesized through various methods, including the reaction of β-enamino ketoesters with hydroxylamine (B1172632), highlighting the modular nature of building such heterocyclic systems. nih.govbeilstein-journals.org This adaptability allows for the creation of compounds where the 5-cyclopentyl-1,2-oxazole moiety is linked to other rings like pyrazole, imidazole, or triazole, each combination potentially yielding unique biological properties. nih.govmdpi.comarabjchem.org

Application in the Construction of Chemical Libraries (e.g., DNA-Encoded Libraries)

In modern drug discovery, the construction of large, diverse chemical libraries is essential for identifying novel bioactive compounds. Building blocks like this compound are valuable reagents in this context, particularly for DNA-encoded libraries (DELs). DELs involve synthesizing vast collections of small molecules, each tagged with a unique DNA barcode.

The synthesis of DELs often relies on split-and-pool combinatorial chemistry, where a core scaffold is sequentially reacted with sets of building blocks. rsc.org Functionalized heterocyclic compounds, including 1,2-oxazole derivatives, are employed as these core structures or building blocks. beilstein-journals.org A molecule like this compound, with its defined reactive site, is well-suited for this process. It can be attached to a DNA-linked scaffold, and the chloromethyl group can then be reacted with a library of nucleophiles in a subsequent step, contributing to the generation of millions of unique compounds for high-throughput screening against biological targets. beilstein-journals.orgrsc.org

Exploration of Biological Activities In Vitro

Derivatives synthesized from this compound and related oxazole structures have been extensively studied for their biological effects in laboratory settings. These in vitro assays are crucial for identifying promising candidates for further development. The oxazole scaffold is a recognized pharmacophore, and its derivatives have demonstrated a wide spectrum of activities, including antimicrobial, anticancer, and enzyme-inhibitory properties. nih.govnih.gov

In Vitro Antimicrobial Activity Screening (Antibacterial and Antifungal)

The search for new antimicrobial agents is a global health priority, and heterocyclic compounds are a rich source of such agents. nih.gov Various oxazole, triazole, and oxadiazole derivatives have shown significant in vitro activity against a range of bacterial and fungal pathogens. nih.govmdpi.com

Antibacterial Activity: Studies have shown that certain oxazole derivatives exhibit potent antibacterial effects. For example, some propanoic acid derivatives incorporating an oxazole ring showed strong activity against bacterial strains like Staphylococcus aureus (including MRSA) and Bacillus subtilis, with Minimum Inhibitory Concentration (MIC) values as low as 1.56 µg/mL. nih.gov Other research has focused on hybrid molecules, such as those linking pyrazole and oxazole moieties, which have demonstrated inhibitory activity against S. aureus, E. coli, and P. aeruginosa. nih.gov

Antifungal Activity: The antifungal potential of azole-containing compounds is well-established. Derivatives of 1,2,3-triazole have shown excellent activity against Candida albicans, including drug-resistant strains. nih.gov Some of these compounds exhibited MIC₅₀ values significantly lower than the standard drug fluconazole. nih.gov Similarly, oxazoline derivatives have been investigated as potential antifungal agents against various Candida species. nih.gov The data below summarizes the in vitro antimicrobial activity of representative heterocyclic compounds.

| Compound Class | Microorganism | Activity (MIC in µg/mL) | Reference |

|---|---|---|---|

| Oxazole-propanoic acid derivatives | Staphylococcus aureus | 1.56 | nih.gov |

| Oxazole-propanoic acid derivatives | MRSA | 1.56 | nih.gov |

| Oxazole-propanoic acid derivatives | Bacillus subtilis | 1.56 - 3.12 | nih.gov |

| Azole-1,2,3-triazole derivative (4s) | Candida albicans SC5314 | 0.53 (MIC₅₀) | nih.gov |

| Carnosic acid-triazole derivative (22) | Cryptococcus neoformans | 91.3% inhibition at 250 µg/mL | mdpi.com |

In Vitro Anticancer Activity Studies on Cell Lines

The oxazole moiety is considered a "privileged scaffold" in the development of antitumor agents. nih.gov Numerous studies have detailed the in vitro cytotoxic effects of oxazole derivatives against a wide panel of human cancer cell lines.

These compounds have been shown to induce apoptosis and inhibit cell cycle progression in cancer cells. rsc.orgbiointerfaceresearch.com For example, a series of 1,2,4-triazolo[3,4-b]-1,3,4-thiadiazines demonstrated promising antiproliferative activity against sixty different cancer cell lines, with GI₅₀ (concentration for 50% growth inhibition) values in the low micromolar range for the most active compounds. nih.gov Another study on 1,2,3-triazole derivatives found that a phosphonate-containing compound was a potent inhibitor of the cell cycle at the G0/G1 phase in HT-1080 fibrosarcoma cells. biointerfaceresearch.com The table below presents findings from in vitro anticancer screenings of various oxazole and related heterocyclic derivatives.

| Compound Class | Cancer Cell Line | Activity (IC₅₀ or GI₅₀ in µM) | Reference |

|---|---|---|---|

| 1,3-Oxazole derivative | Hep-2 (Laryngeal carcinoma) | 60.2 | nih.gov |

| Benzimidazole derivative (6) | HepG2 (Liver carcinoma) | ~0.5 | researchgate.net |

| Pyrazolidine-3,5-dione derivative (4u) | MGC-803 (Gastric cancer) | 5.1 - 10.1 | rsc.org |

| 1,2,4-Triazolo[3,4-b]-1,3,4-thiadiazine (4d) | Various (60 cell lines) | 1.06 - 25.4 | nih.gov |

| 1,2,3-Triazole derivatives | MCF-7, MDA-MB-231, A-549, HT-1080 | 15 - 50 | biointerfaceresearch.com |

In Vitro Enzyme or Receptor Modulation and Inhibition Studies

Beyond direct cytotoxicity, derivatives of 1,2-oxazole are explored for their ability to modulate the activity of specific enzymes and receptors, which are often dysregulated in disease. This targeted approach is a cornerstone of modern drug design.

Enzyme Inhibition: A significant area of research is the inhibition of kinases, which are crucial regulators of cell signaling. Some benzimidazole derivatives have been screened for their inhibitory effects on kinases like AKT1, AKT2, and CDK2. researchgate.net Other heterocyclic compounds, such as azinane-triazole derivatives, have been identified as potent inhibitors of enzymes like acetylcholinesterase (AChE) and α-glucosidase, which are relevant to Alzheimer's disease and diabetes, respectively. nih.gov

Receptor Modulation: G-protein coupled receptors (GPCRs) are another major target class. Derivatives of 1,2,4-oxadiazole have been developed as positive allosteric modulators (PAMs) of the metabotropic glutamate receptor 4 (mGlu4), with EC₅₀ values in the nanomolar range. nih.gov Such modulators offer a more nuanced way to control receptor activity compared to direct agonists or antagonists. Additionally, derivatives of 1,2,3-triazole have been identified as potent and selective ligands for the cannabinoid receptor type 2 (CB2), with Kᵢ values around 100 nM, indicating potential applications in inflammatory and neuropathic pain. arabjchem.org

| Compound Class | Target | Activity | Reference |

|---|---|---|---|

| Dishevelled (DVL) inhibitor ((S)-1) | DVL1 (WNT pathway) | EC₅₀ = 0.49 µM | mdpi.com |

| Azinane-triazole derivative (12d) | Acetylcholinesterase (AChE) | IC₅₀ = 0.73 µM | nih.gov |

| 1,2,4-Oxadiazole derivative (52) | mGlu4 Receptor (PAM) | EC₅₀ = 282 - 656 nM | nih.gov |

| 1,2,3-Triazole derivative (6) | Cannabinoid Receptor 2 (CB2) | Kᵢ = 105.3 nM | arabjchem.org |

| Thienyl 1,3-oxazole derivatives | Carbonic Anhydrase II (hCA II) | Potent Inhibition | nih.gov |

Potential as Synthetic Intermediates in Agrochemical and Materials Science Development

The chemical reactivity of this compound positions it as a valuable synthetic intermediate for the development of novel compounds in both the agrochemical and materials science sectors. The presence of a chloromethyl group attached to the isoxazole (B147169) ring provides a reactive site for nucleophilic substitution, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures. This versatility is a key attribute for creating new active ingredients in crop protection and for designing materials with specific properties.

The utility of this compound also extends to materials science, where isoxazole-containing compounds are explored for their potential in creating novel polymers, liquid crystals, and functional dyes. The isoxazole ring can act as a rigid core structure, while the substituents at the 3- and 5-positions can be tailored to influence properties such as thermal stability, photoluminescence, and self-assembly. The chloromethyl group serves as a convenient attachment point for polymerizable groups or for linking the isoxazole moiety to other molecular frameworks. This allows for the incorporation of the unique electronic and structural features of the isoxazole ring into larger macromolecular systems.

The following table details the potential synthetic transformations of this compound and the resulting compound classes, which are of interest in agrochemical and materials science research.

| Nucleophile | Reagent Example | Resulting Linkage | Product Class | Potential Application Area |

| Alcohol | Sodium methoxide | Ether | Alkoxymethyl-isoxazole | Agrochemicals, Materials Science |

| Thiol | Sodium thiophenoxide | Thioether | Arylthiomethyl-isoxazole | Agrochemicals, Materials Science |

| Amine | Ammonia | Amine | Aminomethyl-isoxazole | Agrochemicals, Materials Science |

| Azide | Sodium azide | Azide | Azidomethyl-isoxazole | Agrochemicals (via click chemistry) |

| Carboxylate | Sodium acetate | Ester | Acetyloxymethyl-isoxazole | Agrochemicals, Materials Science |

Future Directions and Emerging Research Avenues for 3 Chloromethyl 5 Cyclopentyl 1,2 Oxazole

Development of Novel and Sustainable Synthetic Routes for Scalable Production

The future of chemical manufacturing hinges on the development of environmentally benign and economically viable synthetic methodologies. For 3-(Chloromethyl)-5-cyclopentyl-1,2-oxazole, research is anticipated to move beyond traditional synthesis protocols, which often involve hazardous reagents and generate significant waste. The focus will shift towards "green chemistry" approaches designed for large-scale, sustainable production. mdpi.combohrium.com

Key areas of exploration will likely include:

Catalytic Systems: Investigating novel catalysts, such as agro-waste-derived catalysts, to replace stoichiometric reagents, thereby reducing waste and improving atom economy. nih.gov The use of heterogeneous catalysts that can be easily recovered and reused is a particularly promising avenue. bohrium.com

Alternative Energy Sources: Employing methods like microwave irradiation and ultrasonic-assisted synthesis to accelerate reaction rates, improve yields, and reduce energy consumption compared to conventional heating. mdpi.comnih.gov Sunlight, as a clean and abundant energy source, is also being explored for certain heterocyclic syntheses. semnan.ac.ir

Greener Solvents: Replacing volatile and toxic organic solvents with environmentally friendly alternatives like water or bio-derived solvents. mdpi.commdpi.com Solvent-free reaction conditions are also a key goal in minimizing environmental impact. bohrium.com

These sustainable approaches aim to create a more efficient, safer, and ecologically responsible lifecycle for the production of 1,2-oxazole derivatives. bohrium.com

| Synthetic Strategy | Key Advantages | Potential Application |

| Heterogeneous Catalysis | Catalyst is reusable, simplifies product purification, reduces waste. bohrium.com | Large-scale industrial production. |

| Microwave/Ultrasound | Faster reaction times, higher yields, lower energy use. mdpi.comnih.gov | Rapid synthesis for screening libraries. |

| Water as a Solvent | Non-toxic, inexpensive, environmentally safe. mdpi.commdpi.com | Greener synthesis protocols. |

| Solvent-Free Reactions | Eliminates solvent waste, can improve reaction efficiency. bohrium.com | Cost-effective and sustainable manufacturing. |

Integration with Flow Chemistry and Automation for Enhanced Synthetic Efficiency

Continuous flow chemistry is set to transform the synthesis of complex molecules like this compound. By moving from traditional batch processing to continuous flow reactors, chemists can achieve superior control over reaction parameters such as temperature, pressure, and mixing. researchgate.netdurham.ac.uk This technology offers significant advantages in terms of safety, efficiency, and scalability. researchgate.net

Future research will likely focus on developing a fully automated, multi-step flow process for the synthesis of 1,2-oxazoles. researchgate.netacs.org This involves "telescoping" multiple reaction steps—such as oximation, chlorination, and cycloaddition—into a single, uninterrupted sequence. researchgate.net Such an integrated system would eliminate the need for manual handling and purification of intermediates, drastically reducing production time and potential for human error. The on-demand generation of reactive or unstable intermediates within the flow system further enhances safety and efficiency. researchgate.net Automated platforms can produce material in gram quantities, facilitating rapid on-demand synthesis for research and development. durham.ac.ukacs.org

Advanced In Situ Spectroscopic Techniques for Real-Time Reaction Monitoring

To optimize synthetic processes, a deep understanding of reaction kinetics and mechanisms is essential. Process Analytical Technology (PAT) provides a framework for designing and controlling manufacturing through timely measurements of critical process parameters (CPPs) and critical quality attributes (CQAs). mt.comlongdom.org Advanced in situ spectroscopic techniques are at the heart of PAT, enabling chemists to "watch" reactions as they happen in real time. mt.comsigmaaldrich.com

For the synthesis of this compound, the integration of the following techniques is a key future direction:

In situ Fourier Transform Infrared (FTIR) Spectroscopy: This technique can monitor the concentration of reactants, intermediates, and products by tracking their characteristic vibrational frequencies, providing valuable data on reaction progress and mechanism. rsc.orgresearchgate.netxjtu.edu.cn

In situ Nuclear Magnetic Resonance (NMR) Spectroscopy: Real-time NMR allows for detailed structural characterization of all species in the reaction mixture. worktribe.comnih.gov This is particularly powerful for identifying transient intermediates and determining reaction kinetics, leading to a more complete understanding of the reaction pathway. numberanalytics.comnumberanalytics.combruker.com

By combining these real-time analytical tools with automated synthesis platforms, researchers can rapidly optimize reaction conditions, ensure consistent product quality, and accelerate the development of robust and efficient manufacturing processes. nih.govnih.gov

| Technique | Information Gained | Impact on Synthesis |

| In situ FTIR | Concentration profiles of reactants, intermediates, and products. rsc.org | Real-time reaction kinetics, endpoint determination. |

| In situ NMR | Detailed structural information, identification of transient species. worktribe.comnih.gov | Mechanistic elucidation, impurity profiling. |

Application of Machine Learning and Artificial Intelligence for Predictive Molecular Design and Synthesis Planning

Artificial intelligence (AI) and machine learning (ML) are rapidly emerging as transformative tools in chemical synthesis. arxiv.org For this compound, these computational approaches can accelerate both the discovery of new derivatives and the optimization of their synthetic routes.

Key applications include:

Retrosynthesis Prediction: AI-powered tools can analyze the structure of a target molecule and propose viable synthetic pathways by working backward from the product to commercially available starting materials. arxiv.orgchemrxiv.orgchemrxiv.org This can help chemists identify novel and more efficient routes that might not be immediately obvious. While current models sometimes struggle with uncommon heterocycle formations due to data limitations, transfer learning approaches are improving their accuracy. chemrxiv.orgchemrxiv.orgnih.gov

Reaction Outcome Prediction: Machine learning models can predict the likely products, yields, and optimal conditions for a given set of reactants. digitellinc.com This predictive power minimizes the need for extensive trial-and-error experimentation, saving time and resources.

Predictive Molecular Design: AI algorithms can design novel derivatives of this compound with specific desired properties (e.g., enhanced biological activity or material characteristics) by learning from existing chemical data.

The integration of AI into the research and development workflow promises a new era of "digital laboratories" where synthesis design is faster, more predictable, and more innovative. digitellinc.com

Exploration of New Chemical Transformations for the Derivatization into Functional Materials

The this compound molecule is not just a final product but a versatile building block for creating a wide array of more complex functional molecules. lifechemicals.comresearchgate.netnih.gov The true potential of this compound lies in the strategic modification of its core structure. The 1,2-oxazole ring is a recognized scaffold in medicinal chemistry, and the chloromethyl group at the 3-position is a key reactive handle for further chemical transformations. nih.govespublisher.com

Future research will focus on leveraging this reactivity to synthesize novel compounds for diverse applications:

Medicinal Chemistry: The chloromethyl group can be readily displaced by various nucleophiles (e.g., amines, thiols, azides) to generate libraries of new derivatives. researchgate.net These new compounds can then be screened for a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. espublisher.com

Agrochemicals: Similar derivatization strategies can be employed to develop new pesticides and herbicides, leveraging the known biological activity of the isoxazole (B147169) scaffold.

Functional Materials: The 1,2-oxazole moiety can be incorporated into larger molecular architectures, such as polymers or liquid crystals. lifechemicals.com The ability to functionalize the chloromethyl group allows for the tuning of the material's physical and chemical properties, opening doors to applications in electronics, optics, and advanced materials science.

By exploring these new chemical transformations, researchers can expand the chemical space around the this compound core, leading to the discovery of new molecules with valuable applications across multiple scientific disciplines. lifechemicals.com

Q & A

Q. What are the optimal synthetic routes for 3-(Chloromethyl)-5-cyclopentyl-1,2-oxazole, and how can purity be maximized?

The synthesis typically involves cycloaddition reactions or functionalization of pre-existing oxazole cores. For example, a [3+2] cycloaddition between nitrile oxides and alkynes can form the oxazole ring, followed by chloromethylation using reagents like chloromethyl ethyl ether under acidic conditions . Purification via column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) is critical to achieve >95% purity. Monitoring reaction progress with TLC (Rf ~0.3 in 7:3 hexane:EtOAc) and optimizing stoichiometric ratios (e.g., 1.2 eq chloromethylating agent) minimizes side products like dimerized intermediates .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Key techniques include:

- NMR : <sup>1</sup>H NMR identifies the cyclopentyl multiplet (δ 1.5–2.1 ppm) and chloromethyl singlet (δ 4.5–4.7 ppm). <sup>13</sup>C NMR confirms the oxazole ring (C-2 at ~160 ppm) and cyclopentyl carbons (25–35 ppm) .

- IR : Stretching vibrations at 1630 cm<sup>−1</sup> (C=N) and 750 cm<sup>−1</sup> (C-Cl) validate functional groups .

- HRMS : Exact mass (e.g., [M+H]<sup>+</sup> calculated for C9H11ClN2O: 199.0634) confirms molecular integrity .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict reactivity or regioselectivity in derivatives of this compound?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electrophilic substitution sites. For example, the chloromethyl group’s electron-withdrawing effect directs nucleophilic attack to the oxazole’s C-5 position. Transition state analysis of ring-opening reactions (e.g., hydrolysis) reveals activation energies, guiding solvent selection (e.g., aqueous THF at 60°C) .

Q. How to resolve contradictory data in biological activity studies involving this compound?

If conflicting results arise (e.g., antimicrobial activity in some assays but not others), perform orthogonal assays:

- Dose-response curves (IC50 vs. negative controls).

- Target-specific assays : Use fluorescence polarization to measure binding affinity to enzymes like cytochrome P450 (common off-target for oxazoles) .

- SAR studies : Compare with analogs (e.g., 5-cyclopentyl vs. 5-styryl oxazoles) to isolate structural determinants of activity .

Q. What strategies mitigate instability of this compound during storage?

- Storage : Under inert atmosphere (Ar/N2) at −20°C in amber vials to prevent photodegradation .

- Stabilizers : Add 1% w/w BHT (butylated hydroxytoluene) to inhibit radical-mediated decomposition .

- QC monitoring : Periodic HPLC analysis (C18 column, 70:30 MeOH:H2O) tracks degradation products like 5-cyclopentyl-1,2-oxazole-3-carboxylic acid.

Q. What analytical challenges arise when distinguishing positional isomers (e.g., 5-cyclopentyl vs. 4-cyclopentyl substitution)?

- HRMS/MS : Fragment patterns differ; the 5-substituted isomer shows a dominant [M-Cl]<sup>+</sup> peak at m/z 164.

- 2D NMR : NOESY correlations between the cyclopentyl protons and oxazole H-4 confirm 5-substitution .

- X-ray crystallography : Resolves ambiguity by revealing the substitution pattern in the solid state .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.